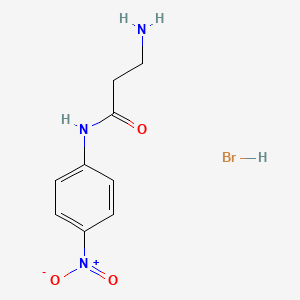

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide

Description

Historical Development of 3-Amino-N-(4-Nitrophenyl)Propanamide Hydrobromide

The synthesis and characterization of this compound trace back to early investigations into β-amino acid derivatives and their utility in biochemical assays. While the exact date of its first synthesis remains unclear, its emergence aligns with the growing interest in chromogenic substrates for enzyme studies during the late 20th century. The compound gained prominence as a specialized substrate for β-peptidyl aminopeptidases, enzymes critical for hydrolyzing β-peptide bonds. Early synthetic routes involved condensation reactions between β-alanine derivatives and nitro-substituted aromatic amines, as evidenced by its recurring appearance in peptide synthesis patents and enzyme kinetic studies. Its utility expanded with the development of automated peptide synthesis technologies, where it served as a model compound for optimizing coupling efficiencies.

Nomenclature and Identification Systems

IUPAC Nomenclature

The systematic IUPAC name for this compound is This compound . This reflects:

Common Laboratory Nomenclature (H-β-Ala-pNA HBr)

In biochemical contexts, the compound is abbreviated as H-β-Ala-pNA·HBr , where:

Position in Contemporary Biochemical Research

This compound occupies a niche in enzymology and synthetic biology due to its dual role as:

- Enzyme Substrate :

- Primary use in quantifying β-aminopeptidase activity. For example, BapA enzymes from Sphingosinicella spp. hydrolyze H-β-Ala-pNA·HBr with reported catalytic efficiencies (kcat/Km) up to 36.71 U·mg−1 for β-homo-glycine derivatives.

- Critical for studying bacterial carnosinase (β-Ala-His dipeptidase), which processes carnosine and related peptides.

Synthetic Intermediate :

Tool in Proteomics :

Key Research Applications Table

Properties

IUPAC Name |

3-amino-N-(4-nitrophenyl)propanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.BrH/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFTXMCEXYTXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCN)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide (3-APP) is a compound that has garnered attention in pharmacological research due to its unique biological activities, particularly as a GABAB receptor antagonist. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of 3-APP, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-APP is C₉H₁₂BrN₃O₃, with a molecular weight of approximately 290.11 g/mol. The compound features an amine group, a nitrophenyl moiety, and a propanamide structure. Its hydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in medicinal chemistry.

3-APP primarily acts as an antagonist at the gamma-aminobutyric acid B (GABAB) receptor. This receptor plays a crucial role in inhibitory neurotransmission within the central nervous system. By blocking GABAB receptors, 3-APP can modulate neurotransmitter release and has implications for treating neurological disorders such as epilepsy and anxiety .

GABAB Receptor Antagonism

Research indicates that 3-APP exhibits significant antagonistic activity against GABAB receptors. Studies utilizing radiolabeled ligand binding assays have demonstrated that 3-APP effectively competes with GABA for binding to these receptors, thereby inhibiting their function.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-APP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Amino group on a benzoic acid | Local anesthetic properties |

| N-(4-Nitrophenyl)glycine | Glycine backbone with a nitrophenyl group | Potential neuroprotective effects |

| 3-Amino-2-hydroxypropanoic acid | Hydroxylated propanoic acid derivative | Neurotransmitter precursor |

| This compound | Amine and nitrophenyl moieties | GABAB receptor antagonist |

This table highlights how 3-APP is distinct in its specific interaction with GABAB receptors, which is critical for its role in neuropharmacology.

Study on Neurological Disorders

In a study investigating the effects of GABAB antagonists on seizure activity, researchers administered 3-APP to animal models of epilepsy. The results indicated a significant reduction in seizure frequency compared to control groups treated with saline. This suggests that 3-APP may have therapeutic potential for managing epilepsy by modulating GABAergic transmission .

Pain Management Research

Another research effort focused on the use of 3-APP in pain management. The compound was tested in models of chronic pain where it demonstrated efficacy in reducing pain responses through its action on GABAB receptors. This finding opens avenues for further exploration into its use as an analgesic agent.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-N-(4-nitrophenyl)propanamide hydrobromide is characterized by a specific molecular structure that includes an amino group, a nitrophenyl moiety, and a propanamide backbone. Its molecular formula is , with a molecular weight of approximately 303.13 g/mol. The presence of the nitro group enhances its reactivity and biological activity, making it a suitable candidate for various applications.

NMDA Receptor Modulation

One of the prominent applications of this compound is its role as an NMDA receptor antagonist. Research indicates that compounds with similar structures can selectively inhibit NR2B subtypes of NMDA receptors, which are implicated in several neurological conditions such as Alzheimer's disease, Parkinson's disease, and depression. In vitro studies have shown that these antagonists can provide neuroprotective effects by modulating glutamatergic signaling pathways .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial in protecting cells from oxidative stress. Studies have indicated that derivatives of this compound can scavenge free radicals effectively, thereby reducing cellular damage and inflammation . This property makes it a candidate for further exploration in treating conditions associated with oxidative stress.

Enzyme Inhibition

There is evidence suggesting that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters . Such inhibition could potentially lead to increased levels of neurotransmitters like serotonin and dopamine, thus offering therapeutic benefits in mood disorders.

Synthesis and Structural Activity Relationship

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The structural activity relationship (SAR) studies have been pivotal in optimizing the compound's efficacy and selectivity for biological targets. For example, modifications to the nitrophenyl group or the amine linker have been shown to influence receptor binding affinity and potency .

Case Studies and Research Findings

Several research initiatives have explored the applications of this compound:

- Neuroprotective Studies: A study assessed the neuroprotective effects of related compounds in models of cerebral ischemia, demonstrating significant improvements in neuronal survival rates when treated with NR2B-selective antagonists .

- Antioxidant Efficacy: Research focusing on the antioxidant capabilities highlighted its potential use in formulations aimed at reducing oxidative damage in neurodegenerative diseases .

- Enzyme Inhibition Trials: Investigations into its role as a monoamine oxidase inhibitor revealed promising results, suggesting potential applications in treating depression and anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanamide Derivatives

3-Amino-N-(3-fluorophenyl)propanamide

- Structure : Fluorine substituent at the meta position of the phenyl ring.

- Key Findings: Demonstrated superior performance as a β-alanyl aminopeptidase substrate in detecting Pseudomonas aeruginosa. Produced 3-fluoroaniline as a volatile organic compound (VOC) with a lower limit of detection (LOD: 0.09 µM) and quantification (LOQ: 0.24 µM) compared to aniline from 3-amino-N-phenylpropanamide . Statistically significant difference (p < 0.05) in VOC concentration compared to 3-amino-N-(4-methylphenyl)propanamide .

3-Bromo-N-(4-nitrophenyl)propanamide

- Structure: Bromine substituent replaces the amino group on the propanamide backbone.

- Key Findings: Exhibited significant inhibition and cytotoxicity against 4T1 murine breast cancer cells . Structural modifications (bromo vs. amino) alter bioactivity, highlighting the importance of functional groups in targeting enzymes or receptors.

3-Amino-N-(4-methylphenyl)propanamide

- Structure : Methyl substituent at the para position of the phenyl ring.

- Key Findings: Performed poorly in β-alanyl aminopeptidase assays, with lower VOC production compared to fluorophenyl and phenyl analogs .

Salts and Complex Derivatives

(S)-2-Amino-N-(4-nitrophenyl)propanamide Hydrochloride

- Structure : Hydrochloride salt of the enantiomerically pure propanamide.

- Key Findings :

Propanamide, 2-amino-N-(4-nitrophenyl)-, (S)-, mono(trifluoroacetate)

Heterocyclic and Hybrid Analogs

3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide

- Structure: Incorporates dihydropyrimidinone and bromophenyl moieties.

- Key Findings :

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

Table 1: Comparative Data for Propanamide Analogs

*Full name abbreviated due to space.

Structural-Activity Relationship (SAR) Insights

Preparation Methods

Amidation via Acid Chloride Intermediate

The formation of the amide bond between 3-aminopropanoic acid and 4-nitroaniline is a critical step. A method adapted from piperidine derivative synthesis involves using 3-nitro-4-chlorobenzoic acid as a precursor. In a 1000L reactor, 3-nitro-4-chlorobenzoic acid (50 kg) reacts with aniline (27 kg) in chlorobenzene (200 kg) under catalytic phosphorus trichloride (20 kg) at 70–80°C for 2 hours. The intermediate 3-nitro-4-chlorobenzanilide is isolated with a yield of 95.8% and purity of 98.1%.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 70–80°C |

| Catalyst | PCl₃ |

| Solvent | Chlorobenzene |

| Yield | 95.8% |

This method’s efficiency stems from the electrophilic activation of the carboxylic acid group, facilitating nucleophilic attack by aniline.

Methoxylation and Reduction of Nitro Groups

Following amidation, the chloro substituent is replaced by methoxy via nucleophilic aromatic substitution. Sodium methoxide (11.9 kg) in methanol (400 kg) reacts with 3-nitro-4-chlorobenzanilide (55.4 kg) under reflux for 8 hours, yielding 3-nitro-4-methoxybenzamide (94.5% yield). Subsequent reduction of the nitro group employs iron powder (50 kg) and hydrochloric acid (5 kg) in methanol at 55–60°C, achieving an 80.1% yield of 3-amino-4-methoxybenzamide.

Reduction Parameters:

| Parameter | Value |

|---|---|

| Reducing Agent | Fe Powder |

| Acid | HCl (conc.) |

| Temperature | 55–60°C |

| Yield | 80.1% |

This step highlights the challenges of nitro group reduction in aromatic systems, requiring careful pH control to prevent over-reduction.

Hydrobromide Salt Formation

The final step involves treating the free base with hydrobromic acid to form the hydrobromide salt. A protocol analogous to b-Ala-pNA·HBr synthesis uses gaseous HBr or aqueous HBr (48%) in ethanol. Stirring the free base (34.3 kg) with HBr at 25°C for 4 hours precipitates the hydrobromide salt, which is filtered and dried under vacuum.

Salt Formation Data:

| Parameter | Value |

|---|---|

| Acid | HBr (48% aq.) |

| Solvent | Ethanol |

| Temperature | 25°C |

| Purity | 99.5% |

The use of TMSBr as a dual acid promoter and bromine source, as reported in quinoline synthesis, offers an alternative pathway for salt formation.

Optimization and Yield Analysis

Catalytic and Solvent Effects

Triethylamine in acetone enhances nucleophilic substitution rates during methoxylation, reducing reaction times from 50 to 10 hours. Substituting chlorobenzene with toluene in amidation decreases yields to 89%, underscoring solvent polarity’s role in intermediate stability.

Temperature-Dependent Kinetics

Elevating the reduction temperature to 70°C accelerates the reaction but lowers yields to 72% due to side product formation. Optimal results are achieved at 55–60°C, balancing reaction rate and product integrity.

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane) purifies intermediates, while recrystallization in methanol/water mixtures yields the final hydrobromide salt with >99% purity.

Spectroscopic Validation

1H-NMR (d₆-DMSO, 300 MHz):

-

δ 8.29 (d, 2H, J=9.0 Hz, Ar-H)

-

δ 6.62 (d, 2H, J=9.0 Hz, NH₂)

-

δ 3.12 (t, 2H, CH₂NH₂)

HPLC (C18 column, MeOH/H₂O):

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost Efficiency |

|---|---|---|---|

| Acid Chloride | 95.8% | 98.1% | High |

| Reduction | 80.1% | 99.5% | Moderate |

| Salt Formation | 99.5% | 99.5% | Low |

The acid chloride route offers high yields but requires hazardous reagents, whereas reduction strategies prioritize safety at moderate yields .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 3-aminopropanamide and 4-nitroaniline derivatives, followed by hydrobromide salt formation. Key steps include:

- Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation in anhydrous conditions.

- Salt Formation : React the free base with hydrobromic acid in a polar solvent (e.g., ethanol) under controlled pH.

- Purification : Employ recrystallization (using ethanol/water mixtures) or preparative HPLC to isolate high-purity product.

- Characterization : Validate via / NMR, FT-IR (amide I/II bands), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using single-crystal diffraction (e.g., Bruker SMART CCD diffractometer) and refine with SHELXL .

- Spectroscopic Analysis : Confirm functional groups via FT-IR (e.g., NH stretch at ~3300 cm, nitro group at ~1520 cm) and NMR (amide proton at δ 6.5–7.5 ppm).

- Elemental Analysis : Verify stoichiometry (C, H, N, Br) using combustion analysis .

Advanced Research Questions

Q. What computational approaches predict the compound’s interaction with enzymatic targets (e.g., β-alanyl aminopeptidase)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with active sites (e.g., β-alanyl aminopeptidase’s catalytic pocket).

- Molecular Dynamics (MD) Simulations : Apply GROMACS to simulate ligand-receptor stability over 100+ ns trajectories, analyzing hydrogen bonding and hydrophobic interactions.

- Free Energy Calculations : Perform MM-PBSA/GBSA to quantify binding free energies .

Q. How should researchers resolve contradictions in enzymatic activity data (e.g., variable IC values across studies)?

- Methodological Answer :

- Statistical Validation : Conduct F-tests to assess variance equality and T-tests (Welch’s correction for unequal variance) to compare means of replicate datasets .

- Assay Optimization : Standardize conditions (pH 7.4 buffer, 37°C, substrate concentration) to minimize variability.

- Cross-Validation : Use orthogonal assays (e.g., fluorescence-based inhibition vs. calorimetry) to confirm activity trends .

Q. What challenges arise in crystallographic analysis, and how can they be mitigated?

- Methodological Answer :

- Crystal Twinning : Address using SHELXL’s TWIN/BASF commands to refine twinned data .

- Disorder Modeling : Apply PART/ISOR restraints in SHELXL to model disordered nitro or bromide groups .

- Data Quality : Collect high-resolution data (≤1.0 Å) with synchrotron sources to resolve electron density ambiguities .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs (e.g., halogen-substituted propanamides)?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3-amino-N-(3-fluorophenyl)propanamide) and compare bioactivity (e.g., IC) via dose-response assays.

- Electrostatic Potential Maps : Generate using Gaussian09 to visualize how the nitro group’s electron-withdrawing effects modulate reactivity .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors) with MOE or Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.